Dammarenediol II

Beschreibung

Dammarenediol II is a natural product found in Ligustrum japonicum, Aglaia elaeagnoidea, and other organisms with data available.

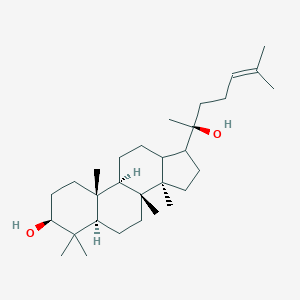

Structure

3D Structure

Eigenschaften

CAS-Nummer |

14351-29-2 |

|---|---|

Molekularformel |

C30H52O2 |

Molekulargewicht |

444.7 g/mol |

IUPAC-Name |

(3S,5R,8R,9R,10R,14R)-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C30H52O2/c1-20(2)10-9-16-30(8,32)22-13-18-28(6)21(22)11-12-24-27(5)17-15-25(31)26(3,4)23(27)14-19-29(24,28)7/h10,21-25,31-32H,9,11-19H2,1-8H3/t21?,22?,23-,24+,25-,27-,28+,29+,30-/m0/s1 |

InChI-Schlüssel |

NLHQJXWYMZLQJY-AXVVUFHWSA-N |

SMILES |

CC(=CCCC(C)(C1CCC2(C1CCC3C2(CCC4C3(CCC(C4(C)C)O)C)C)C)O)C |

Isomerische SMILES |

CC(=CCC[C@@](C)(C1CC[C@@]2(C1CC[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C)O)C |

Kanonische SMILES |

CC(=CCCC(C)(C1CCC2(C1CCC3C2(CCC4C3(CCC(C4(C)C)O)C)C)C)O)C |

Aussehen |

Powder |

Reinheit |

99.0% |

Synonyme |

(3S,5R,8R,9R,10R,14R)-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Biosynthetic Pathway of Dammarenediol-II: A Technical Guide

Dammarenediol-II is a tetracyclic triterpenoid sapogenin that serves as the foundational skeleton for a diverse array of bioactive dammarane-type ginsenosides.[1][2] These compounds, predominantly found in medicinal plants like Panax ginseng, exhibit a wide range of pharmacological activities, making the elucidation of their biosynthetic pathway a critical area of research for drug development and metabolic engineering. This guide provides an in-depth overview of the biosynthetic route to dammarenediol-II, supported by quantitative data, detailed experimental protocols, and a schematic representation of the pathway.

Core Biosynthetic Pathway

The biosynthesis of dammarenediol-II originates from the universal isoprenoid precursors, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP).[3] These five-carbon units are synthesized through the mevalonate (MVA) pathway in the cytoplasm or the methylerythritol phosphate (MEP) pathway in plastids.[4][5] The subsequent steps, leading to the formation of the dammarenediol-II core structure, are outlined below.

Step 1: Synthesis of Farnesyl Diphosphate (FPP) Two molecules of IPP and one molecule of DMAPP are condensed to form the 15-carbon intermediate, farnesyl diphosphate (FPP). This reaction is catalyzed by farnesyl pyrophosphate synthase (FPS).[3]

Step 2: Squalene Synthesis The first committed step towards triterpenoid biosynthesis involves the head-to-head condensation of two FPP molecules to form the 30-carbon linear hydrocarbon, squalene. This reductive dimerization is catalyzed by the enzyme squalene synthase (SS).[3][6]

Step 3: Squalene Epoxidation Squalene then undergoes epoxidation at the C2-C3 double bond to form (3S)-2,3-oxidosqualene. This monooxygenation reaction is a critical oxidation step catalyzed by squalene epoxidase (SE).[3][6] This enzyme often requires a partnership with NADPH-cytochrome P450 reductase (CPR) for its activity.[7]

Step 4: Cyclization to Dammarenediol-II The final and defining step is the intricate cyclization of the linear 2,3-oxidosqualene into the tetracyclic dammarenediol-II structure.[8] This reaction is catalyzed by a specific oxidosqualene cyclase (OSC) known as dammarenediol-II synthase (DDS or DS).[2][3] The enzyme directs the folding of the substrate into a chair-chair-chair conformation, initiating a cascade of cation-pi cyclizations and rearrangements to yield the dammarenyl cation intermediate, which is then quenched to form dammarenediol-II.[9] This enzyme is considered the first dedicated enzyme in the biosynthesis of dammarane-type ginsenosides.[2]

Quantitative Data on Dammarenediol-II Production

The heterologous expression of the dammarenediol-II biosynthetic pathway in various hosts has become a common strategy for its production and for pathway optimization. The following tables summarize reported production titers in engineered microbial and plant systems.

| Host Organism | Key Genes Expressed | Production Titer | Reference |

| Escherichia coli | SS, SE, CPR, DS | 8.63 mg/L | [7][10] |

| Saccharomyces cerevisiae | DS, PgUGT74AE2/UGTPg1 | 2.4 g/L - 5.6 g/L (glucosides) | [11] |

| Tobacco (cell culture) | PgDDS | 5.2 mg/L | [12] |

| Transgenic Tobacco (roots) | PgDDS | 157.8 µg/g dry weight | [12] |

| Transgenic Rice | PgDDS, CYP716A47 | 0.44 mg/g dry weight | [13] |

| Chlamydomonas reinhardtii | PgDDS, PgCYP716A47, AtCPR | ~70 µg/L | [13] |

Experimental Protocols

The elucidation of the dammarenediol-II pathway has been made possible by a combination of molecular biology, biochemistry, and analytical chemistry techniques. Detailed methodologies for key experiments are provided below.

Cloning and Functional Characterization of Dammarenediol-II Synthase (DDS) in Yeast

This protocol describes the identification and functional verification of the key enzyme responsible for dammarenediol-II synthesis.

Objective: To clone the candidate DDS gene from a source organism (e.g., Panax ginseng) and confirm its function by expressing it in a suitable yeast host.

Methodology:

-

Gene Cloning:

-

Design degenerate primers based on conserved sequences of known oxidosqualene cyclase (OSC) genes.[3]

-

Perform homology-based Polymerase Chain Reaction (PCR) on a cDNA library constructed from the source organism (e.g., hairy root cultures of P. ginseng).[2]

-

Subclone the obtained full-length cDNA of the putative DDS gene (e.g., PNA or PgDDS) into a yeast expression vector (e.g., pYES2).[2]

-

-

Yeast Transformation and Expression:

-

Transform the expression vector into a lanosterol synthase-deficient (erg7) mutant strain of Saccharomyces cerevisiae (e.g., GIL77).[2] This strain cannot produce its own sterols and will accumulate the product of the introduced OSC.

-

Culture the transformed yeast cells in an appropriate selection medium.

-

Induce gene expression according to the vector's promoter system (e.g., by adding galactose for the GAL1 promoter).

-

-

Metabolite Extraction and Analysis:

-

Harvest the yeast cells by centrifugation.

-

Perform saponification by refluxing the cell pellet with alcoholic potassium hydroxide.

-

Extract the non-saponifiable lipids with an organic solvent like n-hexane or ethyl acetate.

-

Analyze the extract using Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the product.[2][14]

-

For definitive structural elucidation, purify the product using silica gel chromatography and perform Nuclear Magnetic Resonance (NMR) analysis.[2]

-

In Vitro Enzyme Assay for DDS Activity

This protocol is used to confirm the enzymatic function of a candidate protein by reacting it with its substrate in a controlled environment.

Objective: To demonstrate that a recombinant protein catalyzes the conversion of 2,3-oxidosqualene to dammarenediol-II.

Methodology:

-

Recombinant Protein Preparation:

-

Express the candidate DDS gene in a suitable host (e.g., E. coli or yeast).

-

Prepare a microsomal fraction from the host cells, as OSCs are often membrane-associated.[3]

-

-

Enzymatic Reaction:

-

Prepare a reaction buffer containing the microsomal fraction (enzyme source), the substrate 2,3-oxidosqualene, and any necessary cofactors.

-

Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period.

-

Include a heat-inactivated enzyme control to ensure the observed activity is enzymatic.

-

-

Product Analysis:

-

Stop the reaction and extract the products with an organic solvent (e.g., ethyl acetate).

-

Analyze the extracted products by GC-MS or LC-MS, comparing the retention time and mass spectrum with an authentic standard of dammarenediol-II.[8]

-

Gene Expression Analysis by Real-Time Quantitative PCR (RT-qPCR)

This protocol quantifies the transcript levels of pathway genes in different tissues or under various conditions to understand their regulatory roles.

Objective: To measure the expression levels of genes involved in dammarenediol-II biosynthesis (e.g., SS, SE, DDS).

Methodology:

-

RNA Extraction and cDNA Synthesis:

-

Isolate total RNA from the plant tissues or microbial cells of interest.

-

Treat the RNA with DNase I to remove any genomic DNA contamination.

-

Synthesize first-strand complementary DNA (cDNA) from the purified RNA using a reverse transcriptase enzyme.

-

-

qPCR Reaction:

-

Design gene-specific primers for the target genes (DDS, etc.) and a reference (housekeeping) gene.

-

Prepare the qPCR reaction mixture containing cDNA template, primers, and a fluorescent dye (e.g., SYBR Green).

-

Perform the qPCR reaction in a real-time PCR cycler. The instrument will monitor the fluorescence intensity at each cycle, which is proportional to the amount of amplified DNA.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) value for each gene.

-

Calculate the relative expression of the target genes by normalizing their Ct values to the Ct value of the reference gene, often using the 2-ΔΔCt method.[4]

-

Visualization of the Biosynthetic Pathway

The following diagram illustrates the core enzymatic steps in the conversion of FPP to dammarenediol-II.

Caption: Core biosynthetic pathway of Dammarenediol-II from Farnesyl Diphosphate.

References

- 1. dl.ndl.go.jp [dl.ndl.go.jp]

- 2. Dammarenediol-II synthase, the first dedicated enzyme for ginsenoside biosynthesis, in Panax ginseng - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | Integrated Metabolomic and Transcriptomic Analysis and Identification of Dammarenediol-II Synthase Involved in Saponin Biosynthesis in Gynostemma longipes [frontiersin.org]

- 5. Integrated Metabolomic and Transcriptomic Analysis and Identification of Dammarenediol-II Synthase Involved in Saponin Biosynthesis in Gynostemma longipes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Heterologous biosynthesis of triterpenoid dammarenediol-II in engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. mdpi.com [mdpi.com]

- 10. Heterologous biosynthesis of triterpenoid dammarenediol-II in engineered Escherichia coli [agris.fao.org]

- 11. Construction and optimization of microbial cell factories for sustainable production of bioactive dammarenediol-II glucosides - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Production of dammarenediol-II triterpene in a cell suspension culture of transgenic tobacco - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Promoting Photosynthetic Production of Dammarenediol-II in Chlamydomonas reinhardtii via Gene Loading and Culture Optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

Dammarenediol II: A Comprehensive Technical Guide on its Structure, Properties, and Biological Significance

Introduction: Dammarenediol II is a tetracyclic triterpenoid of significant interest in the fields of phytochemistry, pharmacology, and synthetic biology. As a key intermediate in the biosynthesis of dammarane-type saponins, known as ginsenosides, it serves as the foundational skeleton for a wide array of pharmacologically active compounds found in medicinal plants like Panax ginseng.[1][2][3] Dammarenediol-II itself exhibits various biological activities, including antiviral and plant defense properties, making it a valuable target for both isolation and synthetic production.[1][4][5] This guide provides an in-depth overview of its chemical structure, physicochemical properties, relevant experimental protocols, and its role in key biological pathways.

Chemical Structure and Properties

This compound is a tetracyclic triterpenoid derived from a dammarane hydride skeleton.[6] Its structure features hydroxyl groups at the 3β and 20S positions and a double bond between carbons 24 and 25 in the side chain.[6]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | (3S,5R,8R,9R,10R,13R,14R,17S)-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | [6] |

| Molecular Formula | C₃₀H₅₂O₂ | [6][7] |

| Molecular Weight | 444.7 g/mol | [6][7] |

| CAS Number | 14351-29-2 | [6][7][8] |

| Appearance | White to off-white solid/powder | [8][9] |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [7][8][9][10] |

| Storage | Short term at 0-4°C; Long term at -20°C, desiccated | [7][9] |

| Optical Rotation | [α]D +40 (c 0.04 in CHCl3) | [11] |

Spectroscopic Data

The structural elucidation of this compound relies on various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table 2: Key Spectroscopic Data for this compound

| Technique | Key Observations | Source |

| ¹³C-NMR | Characteristic signals for dammarane-type aglycones include: δ 15.4 (C-29), 27.4 (C-2), 39.1 (C-4), 78.9 (C-3). | [12] |

| LC/APCIMS | Fragmentation ions observed at m/z 427 [M+H–H₂O]⁺, m/z 409 [M+H–2H₂O]⁺, m/z 219, and m/z 191. | [13] |

| GC-MS | Analysis reveals a specific retention time and fragmentation pattern that can be matched with an authentic standard. | [8] |

Biosynthesis and Signaling Pathways

This compound is the central precursor in the biosynthesis of dammarane-type ginsenosides. Its production is the first committed step in this pathway.

Biosynthesis of Ginsenoside Skeletons

The biosynthesis begins with the cyclization of 2,3-oxidosqualene, a common precursor for steroids and triterpenoids in plants.[3] This reaction is catalyzed by the enzyme Dammarenediol-II synthase (DDS).[14][15] this compound is subsequently hydroxylated by cytochrome P450 enzymes, such as CYP716A47, to produce other key sapogenins like protopanaxadiol (PPD) and protopanaxatriol (PPT), which are then glycosylated to form a diverse range of ginsenosides.[3][16][17]

Caption: Biosynthesis of this compound and major ginsenoside aglycones.

Role in Plant Defense

The production of this compound in plants is not only for ginsenoside synthesis but also plays a role in defense mechanisms. In transgenic tobacco, the production of this compound confers resistance against the Tobacco Mosaic Virus (TMV).[5] This resistance is associated with the stimulated expression of pathogenesis-related (PR) genes, suggesting this compound can act as a signaling molecule in the plant's defense response.[5]

Caption: Proposed role of this compound in TMV resistance.

Experimental Protocols

Protocol 1: Heterologous Production and Identification in Yeast

This protocol outlines the general steps for producing this compound in a yeast chassis like Saccharomyces cerevisiae and its subsequent identification, a common strategy in synthetic biology.[13][15][16][18]

Methodology:

-

Gene Cloning: The coding sequence for Dammarenediol-II synthase (DDS), often isolated from P. ginseng or a related species, is codon-optimized for yeast expression and cloned into a suitable yeast expression vector.[15][18]

-

Yeast Transformation: The expression vector is transformed into a suitable yeast strain. Strains deficient in lanosterol synthase (erg7) are often used to prevent the diversion of 2,3-oxidosqualene into the ergosterol pathway, thereby increasing the precursor pool for this compound production.[15]

-

Cultivation and Induction: Transformed yeast cells are cultivated in an appropriate medium. Gene expression is induced, and the culture is incubated for 24-48 hours to allow for product accumulation.[16]

-

Extraction: Yeast cells are harvested, and the product is extracted using organic solvents.

-

Analysis (LC-MS): The extract is analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify this compound.[13][16]

-

Column: Agilent Zorbax SB-C18 (250 mm × 4.6 mm, 5 μm).[13][16]

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.[16]

-

Detection: The retention time is compared to an authentic this compound standard. Mass spectrometry is used to confirm the molecular weight and fragmentation pattern (e.g., ions at m/z 427, 409).[13][16]

-

Caption: Workflow for heterologous production and analysis of this compound.

Protocol 2: Enantioselective Total Synthesis

A complete chemical synthesis provides an alternative to extraction or biosynthesis for obtaining pure this compound. The first enantioselective total synthesis was a notable achievement in organic chemistry.

Methodology Summary:

The synthesis reported by E.J. Corey's group involves a multi-step process starting from E,E-farnesyl acetate.[4][11] Key steps include:

-

Chiral Dihydroxylation: Enantioselective dihydroxylation using a bis-cinchona alkaloid catalyst to establish the initial stereocenter.[4][11]

-

Epoxide Formation: Conversion of the resulting diol to a key chiral epoxy bromide intermediate.[11]

-

Three-Component Coupling: A crucial step involving the coupling of the epoxy bromide with an acylsilane and another component to build the core structure.[4][11]

-

Polyannulation and Cyclization: A combination of cation-olefin polyannulation and aldol cyclization is used to construct the tetracyclic ring system.[4]

-

Final Transformations: Standard procedures are used to convert the tetracyclic enone intermediate into the final this compound product.[11]

This synthetic route is valued for its brevity and high degree of stereochemical control.[4][11]

References

- 1. researchgate.net [researchgate.net]

- 2. Production of dammarenediol-II triterpene in a cell suspension culture of transgenic tobacco - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. vliz.be [vliz.be]

- 4. pubs.acs.org [pubs.acs.org]

- 5. academic.oup.com [academic.oup.com]

- 6. This compound | C30H52O2 | CID 10895555 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. aobious.com [aobious.com]

- 8. This compound | CAS:14351-29-2 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. This compound | CAS:14351-29-2 | Manufacturer ChemFaces [chemfaces.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. mdpi.com [mdpi.com]

- 13. Integrated Metabolomic and Transcriptomic Analysis and Identification of Dammarenediol-II Synthase Involved in Saponin Biosynthesis in Gynostemma longipes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound synthase - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

- 16. Frontiers | Integrated Metabolomic and Transcriptomic Analysis and Identification of Dammarenediol-II Synthase Involved in Saponin Biosynthesis in Gynostemma longipes [frontiersin.org]

- 17. Promoting Photosynthetic Production of Dammarenediol-II in Chlamydomonas reinhardtii via Gene Loading and Culture Optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The isolation and characterization of dammarenediol synthase gene from Panax quinquefolius and its heterologous co-expression with cytochrome P450 gene PqD12H in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

Dammarenediol II: A Technical Guide to Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Dammarenediol II, a tetracyclic triterpenoid that serves as the foundational aglycone for a wide array of bioactive dammarane-type saponins, including the renowned ginsenosides. This document details its natural occurrences, biosynthetic origins, and the methodologies for its extraction, isolation, and characterization.

Natural Sources of this compound

This compound is found in a variety of plant species, though often in trace amounts as it is a key metabolic intermediate. The primary sources are plants from the Panax and Gynostemma genera. Additionally, it is a known constituent of certain plant resins. Biotechnological approaches have also been developed for its production, offering a more controlled and potentially higher-yield source.

In prominent natural sources like Panax ginseng, this compound is rapidly converted into various ginsenosides, making its direct isolation from the plant material challenging and often resulting in low yields.[1] For this reason, biotechnological production in transgenic host systems presents a promising alternative for obtaining higher quantities of this precursor.[1]

Data Summary: Occurrence and Yield

The following table summarizes the known natural and biotechnological sources of this compound, along with reported concentrations where available.

| Source Category | Species/System | Part/Type | Reported Concentration/Yield | Reference(s) |

| Natural Plant Sources | Panax ginseng (Asian Ginseng) | Roots | Trace amounts (intermediate) | [1][2][3] |

| Panax quinquefolius (American Ginseng) | Hairy Roots | Presence confirmed | [4] | |

| Gynostemma longipes | Stolons, Leaves | High abundance of dammarane-type saponins (up to 25%) | [5] | |

| Gynostemma pentaphyllum | Aerial Parts | Source of various dammarane-type saponins | [6][7][8] | |

| Dipterocarpaceae family | Dammar Resin | Component of resin | [1][9] | |

| Cacalia atriplicifolia | Oil | Approximately 25% of the oil | [1] | |

| Biotechnological Sources | Transgenic Nicotiana tabacum (Tobacco) | Roots | 157.8 µg/g Dry Weight | [2][3] |

| Transgenic Nicotiana tabacum (Tobacco) | Cell Suspension Culture | 573 µg/g Dry Weight (5.2 mg/L) | [2][3] |

Biosynthesis of this compound

Understanding the biosynthetic pathway of this compound is crucial for both its discovery in nature and its potential for engineered production. The synthesis is a key branch point in the triterpenoid pathway.

The process begins with the cyclization of 2,3-oxidosqualene, a linear isoprenoid precursor. This reaction is catalyzed by the enzyme Dammarenediol-II synthase (DDS) , which directs the formation of the characteristic dammarane skeleton.[9][10] From this compound, a cascade of enzymatic modifications, primarily hydroxylations and glycosylations, leads to the vast diversity of dammarane-type saponins found in nature.[10][11]

Isolation and Purification Protocols

The isolation of this compound from natural sources is a multi-step process involving extraction, fractionation, and purification. The general workflow is depicted below.

Step 1: Extraction

The initial step involves extracting the triterpenoids from the dried and powdered plant material. Solvent extraction is the most common method.[12]

-

Objective: To solubilize this compound and related compounds from the plant matrix.

-

Protocol:

-

Maceration/Reflux: Dried and powdered plant material (e.g., roots of Panax ginseng) is extracted exhaustively with a solvent such as methanol, ethanol, or chloroform.[12] Refluxing can increase extraction efficiency.

-

Solvent Removal: The combined solvent extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Solvent Partitioning (Optional): The crude extract can be suspended in water and partitioned with a non-polar solvent like n-butanol to enrich the triterpenoid fraction.[1]

-

Step 2: Purification by Silica Gel Column Chromatography

Column chromatography is a critical step for the initial separation of this compound from the complex crude extract.[13]

-

Objective: To separate compounds based on their polarity, thereby isolating fractions enriched with this compound.

-

Protocol:

-

Column Packing: A glass column is packed with silica gel (e.g., 70-230 mesh) as the stationary phase, typically using a slurry method with a non-polar solvent like n-hexane.

-

Sample Loading: The crude extract is adsorbed onto a small amount of silica gel, dried, and carefully loaded onto the top of the packed column.

-

Elution: The column is eluted with a solvent system of increasing polarity. A common gradient involves starting with 100% n-hexane and gradually increasing the proportion of a more polar solvent like ethyl acetate, dichloromethane, or toluene.

-

Fraction Collection: Eluted fractions are collected sequentially and monitored by Thin-Layer Chromatography (TLC) to identify those containing the target compound by comparing with a this compound standard.

-

Step 3: High-Performance Liquid Chromatography (HPLC)

For final purification to achieve high purity, preparative or semi-preparative HPLC is often employed on the enriched fractions from column chromatography.[14][15]

-

Objective: To achieve high-resolution separation and obtain pure this compound.

-

Protocol:

-

Column and Mobile Phase Selection: A reversed-phase column (e.g., C18) is commonly used. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol.

-

Method Development: An analytical HPLC method is first developed to optimize the separation.

-

Scale-Up: The method is then scaled up to a preparative column, adjusting the flow rate and injection volume accordingly.[16]

-

Fraction Collection: The peak corresponding to this compound is collected, and the solvent is removed to yield the purified compound.

-

Analytical Characterization

Once isolated, the identity and purity of this compound are confirmed using various analytical techniques.

Data Summary: Analytical Methods

| Technique | Purpose | Typical Parameters | Reference(s) |

| HPLC / UPLC | Purity assessment and quantification | Column: Agilent Zorbax SB-C18 (4.6 x 250 mm, 5 µm)Mobile Phase: Gradient of Water (A) and Acetonitrile (B), both with 0.1% formic acidDetection: UV at 210 nm | [5] |

| GC-MS | Identification and quantification | Column: DB-5 or similar non-polar columnInjector Temp: ~250-300 °CDetection: Mass Spectrometry (MS) to confirm molecular weight and fragmentation pattern | [1] |

| LC-MS | Identification and structural confirmation | Ionization: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI)Analysis: Confirmation of molecular weight [M+H]⁺ or [M+Na]⁺ | [4][5] |

| NMR | Structural Elucidation | ¹H and ¹³C NMR spectroscopy to confirm the complete chemical structure. | [17] |

References

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. Production of dammarenediol-II triterpene in a cell suspension culture of transgenic tobacco - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The isolation and characterization of dammarenediol synthase gene from Panax quinquefolius and its heterologous co-expression with cytochrome P450 gene PqD12H in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Integrated Metabolomic and Transcriptomic Analysis and Identification of Dammarenediol-II Synthase Involved in Saponin Biosynthesis in Gynostemma longipes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New Dammarane-Type Saponins from Gynostemma pentaphyllum - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dammarane-type saponins from Gynostemma pentaphyllum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. New dammarane-type triterpenoid saponins from Gynostemma pentaphyllum and their Sirt1 agonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Chemical diversity of ginseng saponins from Panax ginseng - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Silica Gel Column Chromatography | Teledyne LABS [teledynelabs.com]

- 14. agilent.com [agilent.com]

- 15. Isolation of Natural Products by Preparative High Performance Liquid Chromatography (Prep-HPLC) | Springer Nature Experiments [experiments.springernature.com]

- 16. warwick.ac.uk [warwick.ac.uk]

- 17. The improvement of ginsenoside accumulation in Panax ginseng as a result of γ-irradiation - PMC [pmc.ncbi.nlm.nih.gov]

The Linchpin of Ginsenoside Production: A Technical Guide to Dammarenediol-II Synthase (DDS)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Dammarenediol-II Synthase (DDS), a pivotal enzyme in the biosynthesis of ginsenosides, the primary bioactive compounds in Panax species. This document elucidates the enzymatic function, genetic regulation, and key experimental methodologies pertinent to the study of DDS, offering a comprehensive resource for professionals in the fields of natural product chemistry, metabolic engineering, and pharmacology.

Executive Summary

Dammarenediol-II Synthase (DDS) is an oxidosqualene cyclase that catalyzes the crucial cyclization of 2,3-oxidosqualene to form dammarenediol-II, the foundational backbone of dammarane-type ginsenosides.[1][2][3][4][5][6][7][8] As the first committed step in the biosynthesis of these medicinally significant saponins, DDS is considered a key rate-limiting enzyme, making it a prime target for the metabolic engineering of ginsenoside production.[7][9] This guide details the biochemical properties of DDS, its genetic regulation by factors such as methyl jasmonate, and provides structured protocols for its study, including gene cloning, heterologous expression, and functional analysis. The presented information is intended to facilitate further research into the optimization of ginsenoside yields and the development of novel therapeutic agents.

The Role and Characteristics of Dammarenediol-II Synthase

DDS is a member of the oxidosqualene cyclase (OSC) family of enzymes, which are responsible for the remarkable diversity of triterpenoids in plants.[7][10] In the context of ginsenoside biosynthesis, DDS channels the universal triterpenoid precursor, 2,3-oxidosqualene, away from the synthesis of phytosterols (catalyzed by cycloartenol synthase) and oleanane-type saponins (catalyzed by β-amyrin synthase) and directs it towards the production of dammarane-type ginsenosides.[4][10]

Enzymatic Function and Pathway

The biosynthesis of ginsenosides originates from the mevalonate (MVA) pathway in the cytosol, which produces isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).[10] These precursors are converted to 2,3-oxidosqualene through a series of enzymatic reactions. DDS then catalyzes the intricate cyclization of 2,3-oxidosqualene to produce dammarenediol-II.[7][11] This dammarenediol-II scaffold is subsequently modified by cytochrome P450 monooxygenases (CYP450s) and UDP-glycosyltransferases (UGTs) to generate the vast array of ginsenosides.[5][10][12]

Gene Expression and Regulation

The gene encoding DDS has been cloned and characterized from several Panax species, including P. ginseng and P. quinquefolius.[1][2][4] DDS mRNA expression is observed in various plant tissues, with higher levels often found in flower buds compared to roots, leaves, and petioles.[1][13] The expression of the DDS gene is significantly upregulated by elicitors such as methyl jasmonate (MeJA), indicating its involvement in the plant's defense response and providing a means to enhance ginsenoside production in cell and tissue cultures.[1][2][13]

Quantitative Data on DDS and Related Enzymes

While specific kinetic parameters for purified Dammarenediol-II synthase are not extensively reported in the literature, data from related studies and homologous enzymes provide valuable insights into its biochemical properties.

| Parameter | Value | Organism/System | Reference |

| Optimal Temperature | ~25°C | Engineered E. coli producing dammarenediol-II | [14] |

| Optimal pH | ~7.5 | Engineered E. coli producing dammarenediol-II | [14] |

Table 1: Optimal Conditions for Dammarenediol-II Production

Note: These conditions reflect the optimal environment for cellular production of dammarenediol-II, which is influenced by DDS activity.

Comparative Kinetic Data of a Related Ginsenoside Biosynthesis Enzyme (CYP450)

To provide a broader context for the enzymatic activity within the ginsenoside biosynthesis pathway, the following table presents kinetic data for a downstream cytochrome P450 enzyme involved in the metabolism of a ginsenoside derivative.

| Enzyme | Substrate | Km (μM) | Vmax (nmol/mg protein/min) | Source |

| Human Liver Microsomes | Compound K | 84.20 ± 21.92 | 0.28 ± 0.04 | [15][16][17] |

| Recombinant CYP2C9 | Compound K | 34.63 ± 10.48 | 0.45 ± 0.05 (nmol/nmol P450/min) | [15][16][17] |

| Recombinant CYP3A4 | Compound K | 27.03 ± 5.04 | 0.68 ± 0.04 (nmol/nmol P450/min) | [15][16][17] |

Table 2: Kinetic Parameters for the Metabolism of Ginsenoside Compound K

Experimental Protocols

This section provides an overview of key experimental methodologies for the study of Dammarenediol-II synthase. These protocols are compiled from various sources and should be adapted and optimized for specific laboratory conditions.

Cloning of the DDS Gene from Panax ginseng

This protocol outlines the general steps for isolating the DDS cDNA.

Methodology:

-

RNA Extraction: Total RNA is extracted from P. ginseng hairy roots or other tissues with high DDS expression using a suitable method (e.g., Trizol reagent or a commercial kit).[7]

-

cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase and oligo(dT) or random primers.

-

PCR Amplification: The open reading frame (ORF) of the DDS gene is amplified by PCR using primers designed based on conserved regions of known oxidosqualene cyclases or previously published DDS sequences.[3][8][9]

-

Cloning and Verification: The amplified PCR product is purified and ligated into a suitable cloning vector. The construct is then transformed into competent E. coli cells. Positive clones are identified by colony PCR and plasmid sequencing.

Heterologous Expression of DDS in Saccharomyces cerevisiae

This protocol describes the expression of DDS in a yeast system for functional characterization.

Methodology:

-

Vector Construction: The full-length DDS ORF is subcloned into a yeast expression vector (e.g., pYES2) under the control of an inducible promoter (e.g., GAL1).

-

Yeast Transformation: The expression vector is transformed into a suitable yeast strain, often one deficient in lanosterol synthase (erg7 mutant), to prevent the conversion of 2,3-oxidosqualene to lanosterol, thereby making the substrate available for DDS.[1][2][8][9]

-

Expression Induction: Yeast cultures are grown in a selective medium to the mid-log phase, and gene expression is induced by adding galactose to the medium.

-

Product Extraction and Analysis: After a period of incubation, the yeast cells are harvested, and the triterpenoids are extracted using a suitable solvent (e.g., hexane or ethyl acetate). The extract is then analyzed by GC-MS or LC-MS to detect the presence of dammarenediol-II.[1][2][4]

RNA Interference (RNAi)-Mediated Silencing of DDS in Panax ginseng

This protocol outlines the steps for downregulating DDS expression in P. ginseng to study its impact on ginsenoside biosynthesis.

Methodology:

-

RNAi Vector Construction: A fragment of the DDS gene is cloned in both sense and antisense orientations into an RNAi vector containing an intron to form a hairpin RNA structure. This construct is typically driven by a strong constitutive promoter like CaMV 35S.

-

Agrobacterium-mediated Transformation: The RNAi vector is introduced into Agrobacterium tumefaciens, which is then used to transform P. ginseng explants (e.g., somatic embryos or cotyledons).[7]

-

Selection and Regeneration: Transformed tissues are selected on a medium containing an appropriate antibiotic (e.g., kanamycin). Transgenic plants are then regenerated from the selected calli or embryos.

-

Analysis of Gene Silencing and Metabolite Profile: The level of DDS mRNA silencing in the transgenic plants is quantified using RT-qPCR. The ginsenoside content in the roots and other tissues of the silenced plants is analyzed by HPLC or LC-MS and compared to that of wild-type plants to determine the effect of DDS downregulation.[1][18]

Signaling Pathways and Regulatory Networks

The biosynthesis of ginsenosides, and thus the activity of DDS, is integrated into the broader network of plant secondary metabolism, which is responsive to various internal and external stimuli.

Jasmonate Signaling

As mentioned, methyl jasmonate (MeJA) is a potent elicitor of DDS gene expression.[1][2][13] The jasmonate signaling pathway is a key regulatory network in plant defense against herbivores and pathogens, and it often leads to the production of secondary metabolites. The upregulation of DDS by MeJA suggests a role for ginsenosides in the defense mechanisms of Panax species.

Conclusion and Future Perspectives

Dammarenediol-II synthase stands as a central figure in the intricate tapestry of ginsenoside biosynthesis. Its role as the committed and rate-limiting enzyme in the formation of the dammarane skeleton makes it an attractive target for biotechnological applications aimed at enhancing the production of these valuable medicinal compounds. The heterologous expression of DDS in microbial and plant systems has already demonstrated the potential for sustainable and scalable production of dammarenediol-II and its derivatives.

Future research should focus on several key areas:

-

Enzyme Engineering: Site-directed mutagenesis and directed evolution could be employed to improve the catalytic efficiency and stability of DDS.

-

Transcriptional Regulation: A deeper understanding of the transcription factors and signaling pathways that regulate DDS expression will enable more precise control over ginsenoside production in engineered systems.

-

Metabolic Channeling: The co-localization of DDS with upstream and downstream enzymes in the pathway could create metabolic channels to increase the flux towards specific ginsenosides.

By continuing to unravel the complexities of Dammarenediol-II synthase, the scientific community can pave the way for novel strategies in drug development and the sustainable production of one of nature's most potent classes of therapeutic molecules.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. taylorfrancis.com [taylorfrancis.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Frontiers | The Oxidosqualene Cyclase from the Oomycete Saprolegnia parasitica Synthesizes Lanosterol as a Single Product [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. stockton.primo.exlibrisgroup.com [stockton.primo.exlibrisgroup.com]

- 7. academic.oup.com [academic.oup.com]

- 8. Dammarenediol-II synthase, the first dedicated enzyme for ginsenoside biosynthesis, in Panax ginseng - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Molecular Cloning, Expression, Purification, and Functional Characterization of Dammarenediol Synthase from Panax ginseng - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibitors of human 2,3-oxidosqualene cyclase (OSC) discovered by virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. research.cbc.osu.edu [research.cbc.osu.edu]

- 13. uregina.ca [uregina.ca]

- 14. researchgate.net [researchgate.net]

- 15. Metabolic engineering of Pichia pastoris for the production of dammarenediol-II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. assaygenie.com [assaygenie.com]

- 17. Dammarenediol II synthase - Wikipedia [en.wikipedia.org]

- 18. Oxidosqualene cyclase - Wikipedia [en.wikipedia.org]

Dammarenediol II: A Comprehensive Technical Guide to its Pharmacological Properties and Bioactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dammarenediol II, a tetracyclic triterpenoid, is a pivotal natural compound primarily recognized as the direct precursor in the biosynthesis of dammarane-type ginsenosides, the principal bioactive constituents of Panax ginseng. Emerging research has illuminated the intrinsic pharmacological activities of this compound, positioning it as a compound of significant interest for therapeutic development. This technical guide provides an in-depth overview of the pharmacological properties, bioactivity, and underlying mechanisms of this compound, supported by experimental data and methodologies to facilitate further research and drug discovery efforts.

Pharmacological Properties and Bioactivity

This compound exhibits a spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects. These properties are attributed to its ability to modulate various cellular signaling pathways.

Anti-Cancer Activity

This compound has demonstrated selective cytotoxicity against cancer cells. Notably, it has been shown to inhibit the growth and metastasis of human osteosarcoma cells.[1][2][3] This anti-cancer effect is mediated through the modulation of key signaling pathways involved in cell proliferation, survival, and migration.

Table 1: Anti-Cancer Activity of this compound

| Cell Line | Assay Type | Endpoint | Result | Citation |

| HOS (Human Osteosarcoma) | Proliferation Assay | IC50 | 12.5 µM | [3] |

| Normal Bone Cells | Proliferation Assay | IC50 | 100 µM | [3] |

Note: A study reporting these findings has been retracted.[4] Further validation is required.

Anti-Inflammatory Activity

The anti-inflammatory properties of this compound are linked to its ability to suppress the production of pro-inflammatory mediators. While direct quantitative data for this compound is limited, studies on related dammarane-type saponins and their derivatives suggest a mechanism involving the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[5][6][7] This effect is often associated with the downregulation of inducible nitric oxide synthase (iNOS) expression.

Neuroprotective Effects

This compound and its derivatives have shown promise in protecting neuronal cells from damage. Research on dammarane-type saponins indicates neuroprotective effects against glutamate-induced excitotoxicity in PC12 cells, a common model for studying neurodegenerative diseases.[8] These effects are attributed to the enhancement of mitochondrial function and antioxidant activity.[9]

Signaling Pathways

This compound exerts its pharmacological effects by modulating several key signaling pathways.

PI3K/Akt and STAT3 Signaling Pathways

In the context of its anti-cancer activity against osteosarcoma, this compound has been found to inhibit the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt) and Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathways.[1][2][3] These pathways are crucial for cell growth, proliferation, and survival, and their inhibition by this compound contributes to its anti-tumor effects.

Caption: this compound inhibits the PI3K/Akt and STAT3 signaling pathways.

NF-κB and MAPK Signaling Pathways

While direct evidence for this compound is still emerging, its derivatives have been shown to activate the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central to the inflammatory response. The modulation of these pathways by this compound derivatives suggests a potential mechanism for its anti-inflammatory effects.

Caption: this compound derivatives modulate the NF-κB and MAPK signaling pathways.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol outlines a general procedure for assessing the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

This compound

-

Human cancer cell lines (e.g., HOS, A549, HepG2, MCF-7, PC-3)

-

96-well plates

-

Complete culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a blank control (medium only).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

Caption: Workflow for the MTT cytotoxicity assay.

Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)

This protocol describes the measurement of nitric oxide production in LPS-stimulated RAW 264.7 macrophage cells.

Materials:

-

This compound

-

RAW 264.7 macrophage cells

-

96-well plates

-

DMEM medium supplemented with 10% FBS

-

Lipopolysaccharide (LPS)

-

Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite standard

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Griess Reaction: Collect 50 µL of the cell culture supernatant and mix it with 50 µL of Griess Reagent A and 50 µL of Griess Reagent B in a new 96-well plate.

-

Incubation: Incubate the plate at room temperature for 10 minutes.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.

Caption: Workflow for the nitric oxide inhibition assay.

Neuroprotection Assay (Glutamate-Induced Excitotoxicity)

This protocol details a method to assess the neuroprotective effects of this compound against glutamate-induced cell death in PC12 cells.

Materials:

-

This compound

-

PC12 cells

-

96-well plates

-

Culture medium

-

Glutamate

-

MTT solution

-

Solubilization solution

-

Microplate reader

Procedure:

-

Cell Seeding: Seed PC12 cells in a 96-well plate and allow them to differentiate if required.

-

Compound Pre-treatment: Pre-treat the cells with different concentrations of this compound for a specified period (e.g., 24 hours).

-

Glutamate Insult: Expose the cells to a toxic concentration of glutamate (e.g., 5-10 mM) for 24 hours.

-

Cell Viability Assessment: Perform an MTT assay as described in the cytotoxicity protocol to determine cell viability.

-

Data Analysis: Compare the viability of cells pre-treated with this compound to those treated with glutamate alone to determine the neuroprotective effect.

Caption: Workflow for the neuroprotection assay.

Conclusion

This compound is a promising natural compound with multifaceted pharmacological activities. Its ability to modulate key signaling pathways involved in cancer progression, inflammation, and neurodegeneration underscores its therapeutic potential. This technical guide provides a foundational understanding of this compound's bioactivity and offers detailed experimental frameworks to guide future research. Further investigation is warranted to fully elucidate its mechanisms of action and to translate these preclinical findings into novel therapeutic strategies.

References

- 1. Dammarenediol suppresses the growth, migration and invasion of human osteosarcoma cells by modulating PI3K/Akt and STAT-3 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dammarenediol suppresses the growth, migration and invasion of human osteosarcoma cells by modulating PI3K/Akt and STAT-3 signaling pathways-MedSci.cn [medsci.cn]

- 3. jbuon.com [jbuon.com]

- 4. Retraction Note to: Dammarenediol suppresses the growth, migration and invasion of human osteosarcoma cells by modulating PI3K/Akt and STAT-3 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages and 15-LOX Activity by Anthraquinones from Pentas schimperi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Neuroprotective Effects of Dammarane-Type Saponins from Panax notoginseng on Glutamate-Induced Cell Damage in PC12 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Neuroprotective effects of 20(S)-protopanaxadiol against glutamate-induced mitochondrial dysfunction in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Function of Dammarenediol-II in Plant Defense Mechanisms: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dammarenediol-II, a tetracyclic triterpenoid saponin, is emerging as a significant player in plant defense mechanisms. This technical guide provides a comprehensive overview of the current understanding of Dammarenediol-II's role in protecting plants against pathogens. It details the biosynthetic pathway of this compound, its impact on viral resistance, and the underlying signaling pathways. This document summarizes key quantitative data, provides detailed experimental protocols for researchers, and visualizes complex biological processes through diagrams to facilitate a deeper understanding of Dammarenediol-II's function and potential applications in developing novel plant protection strategies and therapeutic agents.

Introduction

Plants, being sessile organisms, have evolved a sophisticated arsenal of chemical defenses to ward off attacks from pathogens and herbivores. Among these chemical defenses, secondary metabolites play a pivotal role. Dammarenediol-II is a tetracyclic triterpene that serves as a crucial precursor in the biosynthesis of various pharmacologically important ginsenosides in plants like Panax ginseng.[1] Recent research has unveiled its intrinsic function as a defense compound in plants, capable of conferring resistance against viral pathogens. This guide delves into the multifaceted role of Dammarenediol-II in plant immunity, providing a technical resource for researchers and professionals in plant science and drug development.

Biosynthesis of Dammarenediol-II

The synthesis of Dammarenediol-II in plants originates from the isoprenoid pathway. The key enzymatic step is the cyclization of 2,3-oxidosqualene, catalyzed by the enzyme Dammarenediol-II synthase (DDS) .[1] This enzyme represents the first committed step in the biosynthesis of dammarane-type saponins.

The general biosynthetic pathway leading to Dammarenediol-II is as follows:

Figure 1: Simplified biosynthetic pathway of Dammarenediol-II.

Role in Plant Defense Against Viral Pathogens

A seminal study demonstrated that the production of Dammarenediol-II in transgenic tobacco plants confers significant resistance to the Tobacco Mosaic Virus (TMV) . This resistance is characterized by a reduction in viral replication and the development of smaller lesions upon infection.

Quantitative Data on TMV Resistance

The introduction of the Panax ginseng Dammarenediol-II synthase gene (PgDDS) into tobacco plants leads to the accumulation of Dammarenediol-II and a corresponding decrease in TMV proliferation.

| Plant Line | Dammarenediol-II Concentration in Leaves (µg/g DW) | Viral Titer Reduction (%) vs. Wild Type | Reference |

| Wild Type | Not Detected | 0 | |

| Transgenic Line T5 | ~20-30 | ~50 | |

| Transgenic Line T11 | ~10-20 | Not specified |

Table 1: Dammarenediol-II concentration and viral titer reduction in transgenic tobacco lines.

Exogenous application of Dammarenediol-II to wild-type tobacco leaves also resulted in a significant reduction in TMV concentration, confirming its direct antiviral effect.

| Dammarenediol-II Treatment (µg/ml) | Viral Concentration Reduction (%) vs. TMV alone | Reference |

| 20 | Not specified | |

| 200 | ~50 |

Table 2: Effect of exogenous Dammarenediol-II on TMV concentration.

Signaling Pathway in Plant Defense

Dammarenediol-II appears to function as a signaling molecule that activates the plant's innate immune system. Its presence, either through endogenous production or external application, leads to the upregulation of pathogenesis-related (PR) genes , such as PR1 and PR2. These genes are well-known markers for the salicylic acid (SA) signaling pathway, a crucial hormone-mediated defense pathway in plants.

While the direct interaction of Dammarenediol-II with upstream signaling components is still under investigation, a plausible hypothesis involves its recognition leading to a signaling cascade that culminates in the activation of defense gene expression. The induction of Dammarenediol-II synthase expression by methyl jasmonate, a derivative of the plant hormone jasmonic acid (JA), suggests a potential crosstalk between the JA and SA signaling pathways in the Dammarenediol-II-mediated defense response.

Figure 2: Hypothetical signaling pathway of Dammarenediol-II in plant defense.

Experimental Protocols

Generation of Dammarenediol-II Producing Transgenic Plants

This protocol describes the generation of transgenic tobacco plants expressing the Panax ginseng Dammarenediol-II synthase (PgDDS) gene via Agrobacterium-mediated transformation.

Figure 3: Workflow for generating transgenic tobacco plants.

Methodology:

-

Vector Construction: The full-length cDNA of PgDDS is cloned into a binary vector suitable for Agrobacterium-mediated plant transformation. The gene is typically placed under the control of a strong constitutive promoter, such as the Cauliflower Mosaic Virus (CaMV) 35S promoter, to ensure high levels of expression in the transgenic plant.

-

Agrobacterium Transformation: The resulting plasmid is introduced into a competent Agrobacterium tumefaciens strain (e.g., GV3101) by electroporation or heat shock.

-

Plant Transformation: Tobacco (Nicotiana tabacum) leaf discs are co-cultivated with the transformed Agrobacterium. During co-cultivation, the Agrobacterium transfers the T-DNA region of the binary vector, containing the PgDDS gene and a selectable marker, into the plant genome.

-

Selection and Regeneration: The leaf discs are then transferred to a selection medium containing an appropriate antibiotic (e.g., kanamycin) to select for transformed cells. Shoots are regenerated from the calli that form on the leaf discs.

-

Rooting and Acclimatization: Regenerated shoots are rooted on a rooting medium and then gradually acclimatized to greenhouse conditions.

-

Molecular Analysis: Successful integration and expression of the transgene are confirmed by PCR, Southern blotting, and reverse transcription-quantitative PCR (RT-qPCR).

Quantification of Dammarenediol-II by GC-MS

Extraction:

-

Freeze-dry plant tissue (e.g., leaves) and grind into a fine powder.

-

Extract the powder with 80% methanol at 60°C.

-

Evaporate the methanol and dissolve the residue in water.

-

Wash the aqueous solution with a non-polar solvent (e.g., hexane) to remove lipids.

-

Extract the aqueous phase with water-saturated n-butanol.

-

Evaporate the n-butanol phase to dryness.

GC-MS Analysis:

-

Derivatize the dried extract to increase volatility if necessary.

-

Dissolve the sample in a suitable solvent (e.g., methanol).

-

Inject an aliquot into a Gas Chromatograph-Mass Spectrometer (GC-MS).

-

Use a standard curve of authentic Dammarenediol-II to quantify the amount in the sample.

Analysis of Pathogenesis-Related (PR) Gene Expression by RT-qPCR

-

RNA Extraction: Isolate total RNA from plant leaves using a commercial kit or a standard protocol like the TRIzol method.

-

cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

qPCR: Perform quantitative PCR using gene-specific primers for the target PR genes (e.g., PR1, PR2) and a reference gene (e.g., Actin or EF1α) for normalization. The reaction mixture typically contains cDNA, primers, and a SYBR Green master mix.

-

Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.

Defense-Related Enzyme Activity Assays

Enzyme Extraction:

-

Homogenize fresh plant tissue in an ice-cold extraction buffer (e.g., phosphate buffer, pH 7.0) containing polyvinylpyrrolidone (PVP) to bind phenolic compounds.

-

Centrifuge the homogenate at 4°C to pellet cell debris.

-

Use the supernatant as the crude enzyme extract for the following assays.

Phenylalanine Ammonia-Lyase (PAL) Activity:

-

The assay measures the conversion of L-phenylalanine to trans-cinnamic acid, which absorbs at 290 nm.

-

The reaction mixture contains the enzyme extract and L-phenylalanine in a buffer solution.

-

The increase in absorbance at 290 nm is monitored over time.

Polyphenol Oxidase (PPO) Activity:

-

This assay measures the oxidation of a phenolic substrate (e.g., catechol) to a colored quinone product.

-

The reaction mixture includes the enzyme extract and the phenolic substrate in a buffer.

-

The increase in absorbance at a specific wavelength (e.g., 420 nm for catechol) is measured.

Superoxide Dismutase (SOD) Activity:

-

SOD activity is often measured by its ability to inhibit the photochemical reduction of nitroblue tetrazolium (NBT).

-

The reaction mixture contains the enzyme extract, NBT, riboflavin, and methionine in a buffer.

-

The inhibition of the color change is measured spectrophotometrically at 560 nm.

Future Perspectives

The discovery of Dammarenediol-II's role in plant defense opens up new avenues for research and application. Future studies should focus on:

-

Elucidating the complete signaling pathway: Identifying the receptor for Dammarenediol-II and the downstream signaling components will provide a more detailed understanding of its mode of action.

-

Investigating its role against other pathogens and pests: Determining the broader spectrum of Dammarenediol-II's protective effects against fungal pathogens, bacteria, and insect herbivores is crucial.

-

Metabolic engineering for enhanced resistance: Overexpression of DDS and other related genes in crop plants could be a viable strategy to enhance their natural defenses.

-

Pharmacological applications: Given its role as a precursor to bioactive ginsenosides, Dammarenediol-II itself may possess valuable pharmacological properties that warrant further investigation.

Conclusion

Dammarenediol-II is a promising secondary metabolite with a clear function in plant defense against viral pathogens. Its ability to activate the plant's innate immune system highlights its potential for agricultural applications. The detailed methodologies and data presented in this guide provide a solid foundation for researchers to further explore the fascinating biology of this compound and harness its potential for crop improvement and the development of novel therapeutic agents.

References

A Technical Guide to the Discovery and Characterization of Dammarenediol-II Synthase (PgDDS)

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the discovery, characterization, and functional analysis of Dammarenediol-II synthase from Panax ginseng (PgDDS). Dammarenediol-II synthase is a pivotal enzyme in the biosynthesis of ginsenosides, the primary pharmacologically active compounds in ginseng. This document details the gene's characteristics, the experimental protocols used for its study, and its role in the broader context of triterpenoid saponin synthesis.

Introduction: The Gateway to Ginsenosides

Ginseng (Panax ginseng C.A. Meyer) is a renowned medicinal herb whose therapeutic effects are largely attributed to a class of tetracyclic triterpene saponins known as ginsenosides.[1][2][3] The biosynthesis of these valuable compounds begins with the cyclization of 2,3-oxidosqualene. This crucial step is catalyzed by oxidosqualene cyclases (OSCs), which create the foundational carbon skeletons of various triterpenoids.[4][5]

Ginsenosides are broadly classified into dammarane-type and oleanane-type.[3][5] While the enzyme for the oleanane skeleton (β-amyrin synthase) had been identified, the specific OSC responsible for producing the dammarane skeleton remained elusive for some time.[3] The discovery of Dammarenediol-II synthase (designated PgDDS) was a landmark achievement, identifying it as the first dedicated enzyme in the biosynthesis of the dominant dammarane-type ginsenosides.[3][5] PgDDS specifically catalyzes the cyclization of 2,3-oxidosqualene to produce dammarenediol-II, the direct precursor to ginsenoside aglycones like protopanaxadiol and protopanaxatriol.[2][3]

Gene Discovery and Functional Identification

The quest to identify the enzyme responsible for the dammarane skeleton led researchers to the hairy root cultures of P. ginseng. Using a homology-based PCR method, a new OSC gene was isolated.[3] To confirm its function, the gene was expressed in a lanosterol synthase deficient (erg7) strain of Saccharomyces cerevisiae (GIL77).[3] The yeast transformant accumulated a specific product which, upon analysis by Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR), was unequivocally identified as dammarenediol-II.[3] This demonstrated that the cloned gene, thereafter named PgDDS, encodes for Dammarenediol-II synthase.[3]

Further studies have shown that PgDDS is ubiquitously expressed in various parts of the ginseng plant, including leaves, roots, and flower buds.[5]

Quantitative Data Summary

The following tables summarize key quantitative and qualitative data regarding the PgDDS gene and its protein product.

Table 1: Gene and Protein Characteristics of Panax ginseng Dammarenediol-II Synthase (PgDDS)

| Attribute | Description | Reference |

| Recommended Protein Name | Dammarenediol II synthase | UniProt: Q08IT1 |

| EC Number | 4.2.1.125 | UniProt: Q08IT1 |

| Gene Name | DDS (also referred to as PNA) | UniProt: Q08IT1,[3] |

| Organism | Panax ginseng (Korean ginseng) | UniProt: Q08IT1 |

| Protein Length | 769 amino acids | [4] |

| Key Conserved Motifs | Six QW-motifs and the substrate-binding DCTAE motif | [4] |

| Catalytic Function | (S)-2,3-epoxysqualene cyclization to Dammarenediol-II | UniProt: Q08IT1,[6] |

Table 2: Regulation and Induction of PgDDS Gene Expression

| Inducer / Condition | Effect on Expression | Reference |

| Methyl Jasmonate (MeJA) | Upregulated | UniProt: Q08IT1,[6][7] |

| N,N'-dicyclohexylcarbodiimide (DCCD) | Induced (Nitric Oxide dependent) | UniProt: Q08IT1,[6] |

| A. niger mycelium elicitor | Induced | UniProt: Q08IT1,[6] |

| Vanadate | Triggered | UniProt: Q08IT1,[6] |

| Tween 80 | Induced | UniProt: Q08IT1,[6] |

| **Heavy Metals (CuCl₂, CdCl₂) ** | Accumulates under stress | UniProt: Q08IT1,[6] |

Table 3: Sequence Identity of Dammarenediol-II Synthase (DS) Across Panax Species

| Comparison | Sequence Identity (%) | Reference |

| P. ginseng vs. P. quinquefolius | 99.5% | [4] |

| P. quinquefolius vs. P. notoginseng | 99.0% | [4] |

| P. ginseng vs. P. notoginseng | 98.7% | [4] |

Key Signaling and Biosynthetic Pathways

The discovery of PgDDS was critical for elucidating the ginsenoside biosynthetic pathway. Dammarenediol-II, the product of the PgDDS-catalyzed reaction, serves as the substrate for subsequent hydroxylation steps carried out by cytochrome P450 (CYP) enzymes.[1][2] For instance, the enzyme CYP716A47 hydroxylates dammarenediol-II at the C-12 position to produce protopanaxadiol (PPD), a key ginsenoside aglycone.[1][2][4]

Detailed Experimental Protocols

Reproducibility is paramount in scientific research.[8][9] The following sections provide detailed methodologies for the key experiments used in the characterization of PgDDS.

This protocol outlines the general steps for isolating the PgDDS gene from P. ginseng hairy root cultures.

-

RNA Extraction: Total RNA is extracted from methyl jasmonate-treated P. ginseng hairy roots using a standard protocol (e.g., Trizol reagent or commercial plant RNA extraction kits). RNA quality is assessed via spectrophotometry and gel electrophoresis.

-

cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme (e.g., M-MLV Reverse Transcriptase) and an oligo(dT) primer.

-

Degenerate PCR: Degenerate primers are designed based on conserved amino acid sequences of known oxidosqualene cyclases. PCR is performed using the synthesized cDNA as a template to amplify a partial fragment of the target gene.

-

RACE (Rapid Amplification of cDNA Ends): To obtain the full-length gene sequence, 5' and 3' RACE is performed using gene-specific primers designed from the sequence of the amplified partial fragment.

-

Full-Length cDNA Amplification: Based on the assembled full-length sequence, primers corresponding to the start and stop codons are designed. A high-fidelity DNA polymerase is used to amplify the full-length PgDDS open reading frame (ORF).

-

Cloning and Sequencing: The amplified PCR product is ligated into a cloning vector (e.g., pGEM-T Easy Vector). The resulting plasmid is transformed into E. coli, and several clones are selected for Sanger sequencing to confirm the full-length sequence.

This protocol describes the functional characterization of PgDDS by expressing it in a yeast system.

-

Yeast Expression Vector Construction: The full-length ORF of PgDDS is subcloned into a yeast expression vector (e.g., pYES2) under the control of an inducible promoter (e.g., GAL1).

-

Yeast Transformation: The expression plasmid is transformed into a lanosterol synthase-deficient yeast strain (e.g., S. cerevisiae GIL77, which lacks the ERG7 gene) using the lithium acetate method. This strain is used to prevent the precursor 2,3-oxidosqualene from being channeled into the native sterol biosynthesis pathway.

-

Yeast Culture and Induction: Transformed yeast cells are grown in a selective medium. Gene expression is induced by adding galactose to the culture medium. The culture is incubated for 48-72 hours.

-

Metabolite Extraction: Yeast cells are harvested by centrifugation. The cell pellet is saponified with alcoholic potassium hydroxide, and non-saponifiable lipids are extracted with an organic solvent like n-hexane or ethyl acetate.

-

Product Analysis (LC-MS/NMR): The extracted metabolites are concentrated and analyzed.

-

LC-MS: Liquid Chromatography-Mass Spectrometry is used to separate the compounds and confirm the presence of a product with the expected mass-to-charge ratio (m/z) of dammarenediol-II.[3][7]

-

NMR: For structural elucidation, the product is purified (e.g., by HPLC) and subjected to ¹H and ¹³C NMR analysis. The resulting spectra are compared with those of an authentic dammarenediol-II standard to confirm the structure.[3]

-

This protocol is used to analyze the transcriptional response of PgDDS to elicitors like methyl jasmonate (MeJA).

-

Elicitor Treatment: P. ginseng hairy root cultures or plantlets are treated with the desired elicitor (e.g., 100 µM MeJA) or a control solution. Samples are collected at various time points post-treatment.

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from the collected samples and cDNA is synthesized as described in Protocol 1.

-

Quantitative PCR (qPCR): Real-time PCR is performed using gene-specific primers for PgDDS and a reference gene (e.g., actin or tubulin) for normalization. The reaction mixture contains cDNA template, primers, and a fluorescent dye (e.g., SYBR Green).

-

Data Analysis: The relative expression level of PgDDS is calculated using the ΔΔCt method. The fold change in expression in elicited samples is determined relative to the control samples.[7] An observed increase in transcript levels indicates that the gene is upregulated by the elicitor.[6]

Conclusion and Future Outlook

The discovery and functional characterization of the Dammarenediol-II synthase gene (PgDDS) represent a significant breakthrough in understanding the biosynthesis of ginsenosides. This foundational knowledge has paved the way for further research into the downstream modifying enzymes, such as P450s and glycosyltransferases, that generate the vast diversity of ginsenoside structures.

For drug development professionals, the elucidation of this pathway provides a powerful toolkit for metabolic engineering. Co-expression of PgDDS with downstream enzymes like CYP716A47 in microbial hosts such as yeast has already been shown to successfully produce specific ginsenoside aglycones like protopanaxadiol.[7][10] This synthetic biology approach offers a promising strategy for the sustainable, scalable, and cost-effective production of high-value ginsenosides for pharmaceutical applications, overcoming the limitations of slow-growing ginseng cultivation.

References

- 1. academic.oup.com [academic.oup.com]

- 2. dl.ndl.go.jp [dl.ndl.go.jp]

- 3. Dammarenediol-II synthase, the first dedicated enzyme for ginsenoside biosynthesis, in Panax ginseng - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. uniprot.org [uniprot.org]

- 7. The isolation and characterization of dammarenediol synthase gene from Panax quinquefolius and its heterologous co-expression with cytochrome P450 gene PqD12H in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A guideline for reporting experimental protocols in life sciences - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A guideline for reporting experimental protocols in life sciences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

The Biological Significance of Tetracyclic Triterpenoid Saponins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetracyclic triterpenoid saponins, a diverse group of naturally occurring glycosides, have garnered significant attention in the scientific community for their broad spectrum of biological and pharmacological activities. These complex molecules, characterized by a four-ring triterpene core linked to one or more sugar moieties, are widely distributed in the plant kingdom and are key active constituents in many traditional medicines. Their intricate structures bestow upon them a range of therapeutic properties, including anti-cancer, anti-inflammatory, immunomodulatory, antiviral, and antifungal effects. This technical guide provides an in-depth exploration of the biological significance of tetracyclic triterpenoid saponins, with a focus on their mechanisms of action, quantitative biological data, and the experimental protocols used to elucidate their functions. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development.

Chemical Structure and Diversity

The fundamental structure of a tetracyclic triterpenoid saponin consists of a 30-carbon aglycone, known as a sapogenin, which is a tetracyclic triterpene. This hydrophobic core is attached to one or more hydrophilic sugar chains, rendering the entire molecule amphiphilic. This amphiphilic nature is crucial to many of their biological activities, particularly their ability to interact with and disrupt cell membranes. The diversity of this class of compounds arises from variations in the triterpene skeleton, the type and number of sugar residues, and the linkages between the sugar moieties and the aglycone.

Biological Activities and Mechanisms of Action

Tetracyclic triterpenoid saponins exhibit a remarkable array of biological activities, making them promising candidates for the development of novel therapeutics.

Anti-Cancer Activity

A significant body of research has focused on the anti-cancer properties of tetracyclic triterpenoid saponins. These compounds have been shown to inhibit the proliferation of various cancer cell lines and induce apoptosis (programmed cell death).[1] The anti-cancer effects are often multi-faceted, involving the modulation of several key signaling pathways.

Signaling Pathways Involved in Anti-Cancer Activity:

-

PI3K/Akt/mTOR Pathway: This pathway is a critical regulator of cell growth, proliferation, and survival, and its overactivation is a hallmark of many cancers.[2][3] Tetracyclic triterpenoid saponins have been shown to inhibit this pathway, leading to the suppression of tumor growth.[4]

-

NF-κB Signaling Pathway: The transcription factor NF-κB plays a pivotal role in inflammation and cancer by promoting cell survival and proliferation. Certain saponins can suppress the activation of NF-κB, thereby inhibiting the expression of downstream target genes involved in tumorigenesis.

-

Apoptosis Pathway: Tetracyclic triterpenoid saponins can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[5][6] They can modulate the expression of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins, leading to the activation of caspases and subsequent cell death.[5]

Anti-Inflammatory Activity

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. Tetracyclic triterpenoid saponins have demonstrated potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[7] Their anti-inflammatory action is often mediated through the inhibition of the NF-κB and MAPK signaling pathways.

Immunomodulatory Effects

Certain tetracyclic triterpenoid saponins can modulate the immune system, acting as adjuvants to enhance the immune response to vaccines. They can stimulate both humoral and cellular immunity, making them valuable components in vaccine formulations.

Antiviral and Antifungal Activities

Several tetracyclic triterpenoid saponins have been reported to possess antiviral and antifungal properties. Their mechanism of action can involve the disruption of viral envelopes or fungal cell membranes, as well as the inhibition of viral replication processes.[8]

Quantitative Biological Data

The following tables summarize the in vitro biological activities of selected tetracyclic triterpenoid saponins. IC50 represents the half-maximal inhibitory concentration, while MIC denotes the minimum inhibitory concentration.

| Saponin/Extract | Cancer Cell Line | Assay | IC50 (µg/mL) | Reference |

| Total Saponins (from Camellia sinensis) | OVCAR-3 (Ovarian) | MTT | 5.9 | [9] |

| Total Saponins (from Camellia sinensis) | A2780/CP70 (Ovarian) | MTT | 5.9 | [9] |

| Diosgenin | HeLa (Cervical) | MTT | 16.3 ± 0.26 | [10] |

| Yamogenin | HeLa (Cervical) | MTT | 16.5 ± 0.59 | [10] |

| Diosgenin | SKOV-3 (Ovarian) | MTT | 19.3 ± 0.97 | [10] |

| Yamogenin | SKOV-3 (Ovarian) | MTT | 16.7 ± 0.08 | [10] |